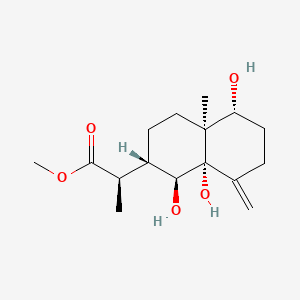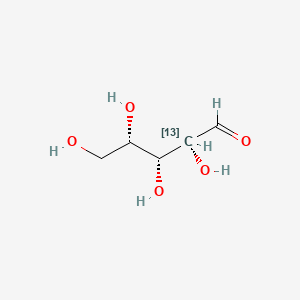
L-(+)-Lyxose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-(+)-Lyxose-13C is a labeled form of lyxose, a rare sugar that is part of the aldopentose family The “13C” denotes that the compound contains a carbon-13 isotope, which is a stable isotope used in various scientific applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Lyxose-13C typically involves the incorporation of the carbon-13 isotope into the sugar molecule. One common method is the chemical synthesis starting from labeled glucose or other precursors. The process involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions to achieve the desired configuration and labeling.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use. it can be produced on a larger scale using biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate the carbon-13 isotope into the sugar during their metabolic processes.
化学反応の分析
Types of Reactions
L-(+)-Lyxose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to lyxonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to lyxitol using reducing agents such as sodium borohydride.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., hydrochloric acid), reflux conditions.
Major Products
Oxidation: Lyxonic acid.
Reduction: Lyxitol.
Substitution: Various glycosides depending on the alcohol used.
科学的研究の応用
L-(+)-Lyxose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and pathways.
Biology: Employed in labeling experiments to track the incorporation and utilization of sugars in biological systems.
Medicine: Potential use in diagnostic imaging and as a precursor for the synthesis of labeled pharmaceuticals.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of L-(+)-Lyxose-13C primarily involves its role as a labeled sugar in metabolic studies. The carbon-13 isotope allows researchers to trace the metabolic pathways and interactions of lyxose within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
D-(+)-Glucose-13C: Another labeled sugar used in metabolic studies.
D-(+)-Galactose-13C: Used for tracing galactose metabolism.
D-(+)-Mannose-13C: Employed in studies of mannose utilization.
Uniqueness
L-(+)-Lyxose-13C is unique due to its specific configuration and the presence of the carbon-13 isotope. This makes it particularly valuable for studying the metabolism of rare sugars and their roles in various biological processes. Its rarity and specific labeling also make it a crucial tool in specialized research applications.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2R,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i3+1 |
InChIキー |
PYMYPHUHKUWMLA-KGBHNQHQSA-N |
異性体SMILES |
C([C@@H]([C@H]([13C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


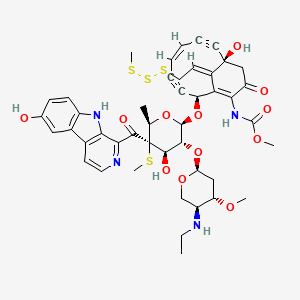
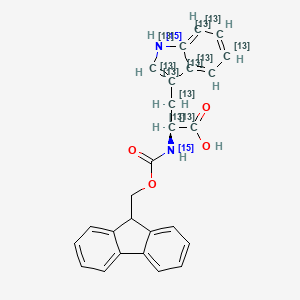





![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
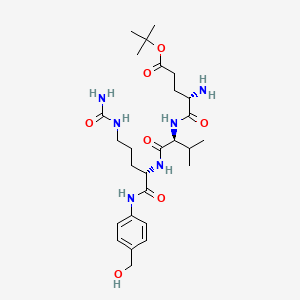
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


